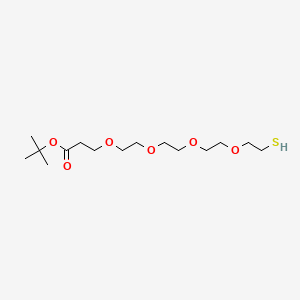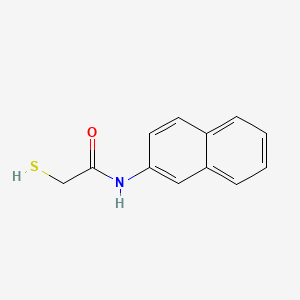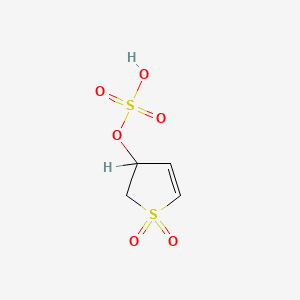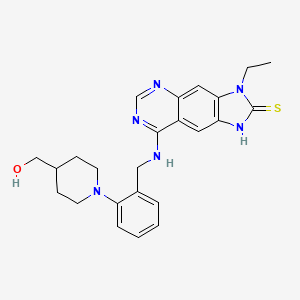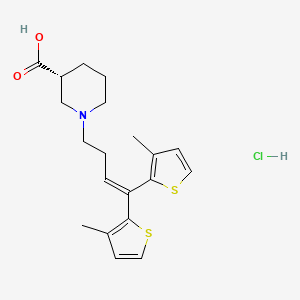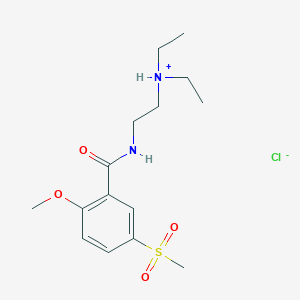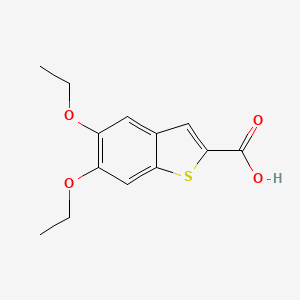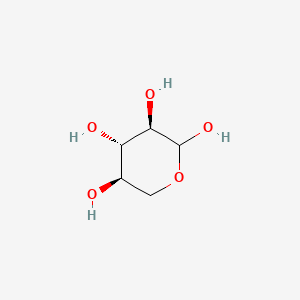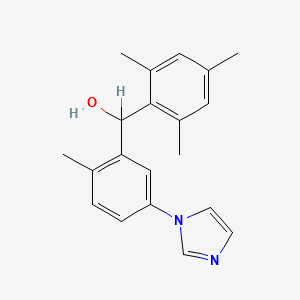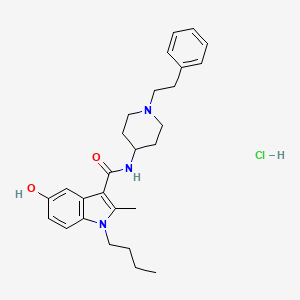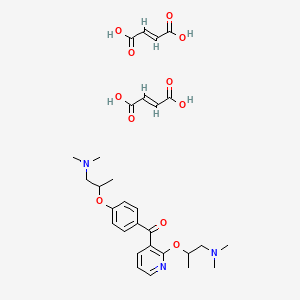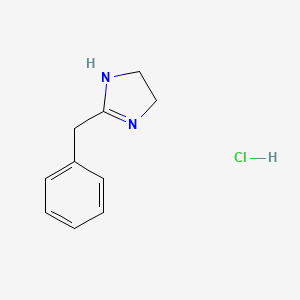
托拉唑啉盐酸盐
概述
描述
科学研究应用
Chemistry: Used as a tool in studies related to vascular function and receptor interactions.
Biology: Investigated for its effects on blood flow regulation and receptor signaling pathways.
Medicine: Clinical applications include treating vasospastic disorders.
Industry: Limited industrial applications due to its specialized use.
作用机制
- These actions reduce pulmonary arterial pressure and vascular resistance.
Tolazoline Hydrochloride: exerts its effects through:
安全和危害
Tolazoline hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye/face protection should be worn when handling this chemical .
生化分析
Biochemical Properties
Tolazoline hydrochloride acts as a vasodilator by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by the release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity .
Cellular Effects
Tolazoline hydrochloride is a pulmonary vasodilator indicated to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It usually reduces pulmonary arterial pressure and vascular resistance .
Molecular Mechanism
The molecular mechanism of action of Tolazoline hydrochloride involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by the release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity .
Dosage Effects in Animal Models
In wildlife medicine, Tolazoline hydrochloride is often used to reverse sedation and cardiovascular effects of xylazine . It is fast-acting (usually within 5 minutes of IV administration), but may not fully reverse effects on sedation or heart rate and rhythm .
准备方法
- The synthetic routes for Tolazoline Hydrochloride involve chemical reactions to form the imidazoline ring. specific industrial production methods are not widely documented.
化学反应分析
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents.
- Major products formed depend on the specific reaction conditions.
Tolazoline Hydrochloride: undergoes various reactions, including:
相似化合物的比较
- Unique features of Tolazoline Hydrochloride include its histamine agonist activity and moderate alpha-adrenergic blocking effects.
Tolazoline Hydrochloride: shares similarities with , another α-adrenergic receptor antagonist.
属性
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNTTODYGNRSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-98-3 (Parent) | |
| Record name | Tolazoline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9021718 | |
| Record name | Tolazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59-97-2 | |
| Record name | Tolazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolazoline hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolazoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tolazoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolazoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLAZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E669Z6S1JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tolazoline Hydrochloride acts as an α-adrenergic antagonist, blocking the action of norepinephrine at α-adrenergic receptors. [] This leads to vasodilation, particularly in peripheral blood vessels. [, , ]
A: Research has shown that Tolazoline Hydrochloride does not significantly affect sputum viscosity or dynamic lung volumes in cystic fibrosis patients, suggesting its potential benefits in this condition are not related to altering mucus properties. []
A: The molecular formula of Tolazoline Hydrochloride is C10H13N2Cl. [] Its molecular weight is 196.68 g/mol.
A: While the provided research papers do not detail specific spectroscopic data, its structure has been determined using X-ray diffraction methods, revealing a biplanar conformation with the phenyl and imidazole rings at an angle of 89.3°. [] This structural information is crucial for understanding its interaction with α-adrenergic receptors.
ANone: The provided research papers primarily focus on the pharmacological aspects of Tolazoline Hydrochloride and do not provide specific information on its material compatibility or stability under various conditions outside of biological contexts.
ANone: The provided research papers do not discuss any catalytic properties or applications of Tolazoline Hydrochloride. Its primary role, as highlighted in the research, is as a pharmacological agent.
A: One study used computational methods to compare Tolazoline Hydrochloride with Clonidine Hydrochloride, a similar antihypertensive agent. [] The study analyzed frontier orbitals, predicting reactivity and highlighting the role of specific structural elements like chlorine atoms and the N-H group in influencing their pharmacological activity.
A: The biplanar conformation of Tolazoline Hydrochloride, with the phenyl and imidazole rings at a specific angle, is thought to be crucial for its interaction with α-adrenergic receptors. [] Further computational studies comparing Tolazoline Hydrochloride with Clonidine Hydrochloride suggest that the presence of chlorine atoms on the phenyl rings and the N-H group linking the phenyl and imidazoline rings are important for its activity. []
A: Tolazoline Hydrochloride is available in injectable forms for intravenous or intramuscular administration. [, , , ] One study mentions a 10% ointment formulation used for topical application. []
A: While specific metabolic pathways are not detailed in the provided papers, one study on cattle found Tolazoline Hydrochloride residues in tissue below detectable limits after 96 hours and in milk after 48 hours. [, ] This suggests a relatively rapid metabolism and elimination profile in this species.
A: Tolazoline Hydrochloride has been shown to effectively reverse xylazine sedation in various animals, including moose, cattle, wolves, and deer. [, , , ] It significantly reduces recovery times compared to leaving xylazine to wear off naturally. []
A: One study comparing bolus intravenous injection versus continuous infusion of Tolazoline Hydrochloride in neonates with hypoxemia found that while the continuous infusion was associated with a more frequent increase in PaO2, it also led to a higher incidence of hypotension and gastrointestinal bleeding. [, ] This highlights the importance of careful consideration of dosage and administration route for optimal efficacy and safety.
A: While the research papers don't delve into specific disease models, they demonstrate Tolazoline Hydrochloride's efficacy in reversing xylazine-induced sedation in various animal species, including moose, wolves, deer, and goats. [, , ] These studies highlight its potential for wider applications in veterinary medicine.
A: Tolazoline Hydrochloride has been used clinically to treat peripheral vascular disease, primarily for its vasodilatory effects. [] It has also been used in neonates to manage persistent pulmonary hypertension, though its efficacy in this context can be variable. [, , ]
ANone: The provided research papers do not offer information regarding the development of resistance or cross-resistance to Tolazoline Hydrochloride.
A: Potential adverse effects of Tolazoline Hydrochloride include hypotension, gastrointestinal bleeding, and cardiac arrhythmias. [, , , ] Rapid intravenous administration appears to carry a higher risk of adverse effects compared to slower administration or intramuscular injection. []
A: The provided research primarily focuses on the short-term effects of Tolazoline Hydrochloride. One study mentions a case of premature calving in a cow four days after receiving Tolazoline Hydrochloride for xylazine overdose, but a direct causal relationship was not established. [] Long-term safety studies are limited.
A: The provided papers mainly discuss intravenous and intramuscular routes for Tolazoline Hydrochloride administration. [, , , ] One study explores the potential of topical administration via a 10% ointment. [] Targeted drug delivery strategies for Tolazoline Hydrochloride are not mentioned.
ANone: The provided research primarily focuses on the pharmacological effects and clinical applications of Tolazoline Hydrochloride. There's no mention of specific biomarkers associated with its efficacy or adverse effects.
A: Gas chromatography with nitrogen and phosphorus detection was employed to quantify Tolazoline Hydrochloride, xylazine, and 2,6-dimethylaniline concentrations in biological samples, demonstrating its utility in residue studies. [] Spectrophotometric methods have also been explored for quantifying Tolazoline Hydrochloride in pharmaceutical preparations. []
ANone: The provided research focuses on the pharmacological and clinical aspects of Tolazoline Hydrochloride and does not provide information regarding its environmental impact or degradation pathways.
ANone: The provided research papers primarily focus on the pharmacological aspects of Tolazoline Hydrochloride and do not provide specific details regarding its dissolution rate or solubility in various media.
ANone: While the studies mention analytical methods employed for Tolazoline Hydrochloride quantification, specific details regarding the validation of these analytical methods, including accuracy, precision, and specificity, are not provided in the research papers.
ANone: The provided research papers focus on the use of Tolazoline Hydrochloride in research and clinical settings. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.
ANone: The provided research papers focus on the pharmacological effects of Tolazoline Hydrochloride and do not provide information regarding its potential for immunogenicity or its impact on immunological responses.
ANone: The provided research papers do not provide information regarding interactions between Tolazoline Hydrochloride and drug transporters.
ANone: The provided research papers do not provide details on Tolazoline Hydrochloride's potential to induce or inhibit drug-metabolizing enzymes.
A: While not explicitly addressed, the use of Tolazoline Hydrochloride in various animal species, including mammals like cattle, wolves, and deer, with minimal reported long-term toxicity suggests a degree of biocompatibility. [, , , ] Information regarding its biodegradability is not found within the research.
A: While Tolazoline Hydrochloride has been historically used for peripheral vascular disease, other vasodilators like calcium channel blockers and prostaglandins are now more commonly prescribed. [] The choice of medication depends on the specific condition and individual patient factors.
ANone: The provided research papers do not offer information about the recycling or waste management of Tolazoline Hydrochloride.
A: The research highlights the importance of facilities like the Moose Research Center in Alaska for conducting controlled studies on the effects of immobilizing agents like xylazine and their antagonists like Tolazoline Hydrochloride in large animal species. [] Access to such specialized facilities is crucial for advancing wildlife research and conservation efforts.
A: The research on Tolazoline Hydrochloride spans several decades, showcasing its historical significance in medicine. Its early use as a vasodilator for peripheral vascular disease paved the way for understanding its broader pharmacological effects. [] Subsequent research highlighted its efficacy as a xylazine antagonist in various animal species, contributing significantly to the field of veterinary anesthesia and wildlife immobilization. [, , ]
A: The research on Tolazoline Hydrochloride exemplifies cross-disciplinary collaboration between veterinary medicine, pharmacology, and wildlife biology. Understanding its effects on various animal species requires expertise in animal physiology, anesthesia, and drug interactions. [, , ] This interdisciplinary approach is essential for developing safe and effective immobilization protocols for wildlife research and conservation efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



